4,5-Dibenzyl 5-Hydroxy Albuterol

CAS No.:

Cat. No.: VC18533832

Molecular Formula: C34H39NO4

Molecular Weight: 525.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C34H39NO4 |

|---|---|

| Molecular Weight | 525.7 g/mol |

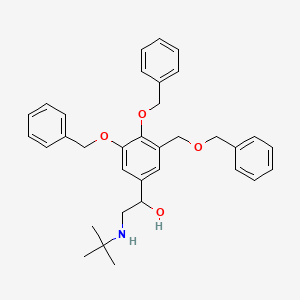

| IUPAC Name | 1-[3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)phenyl]-2-(tert-butylamino)ethanol |

| Standard InChI | InChI=1S/C34H39NO4/c1-34(2,3)35-21-31(36)29-19-30(25-37-22-26-13-7-4-8-14-26)33(39-24-28-17-11-6-12-18-28)32(20-29)38-23-27-15-9-5-10-16-27/h4-20,31,35-36H,21-25H2,1-3H3 |

| Standard InChI Key | PEXBAKICGKOFQK-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)NCC(C1=CC(=C(C(=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)COCC4=CC=CC=C4)O |

Introduction

Chemical Structure and Physicochemical Properties

Structural Characteristics

The core structure of 4,5-dibenzyl 5-hydroxy albuterol derives from albuterol (), which consists of a phenethylamine backbone with a hydroxyl group at the 5 position and a tert-butyl amino side chain. The addition of benzyl groups at the 4 and 5 positions introduces steric bulk and lipophilicity, which may influence receptor binding kinetics and metabolic stability. The hydroxyl group at the 5 position remains critical for hydrogen bonding interactions with the β2-adrenergic receptor, a feature preserved from albuterol .

Physicochemical Parameters

Key physicochemical properties include a predicted boiling point of and a density of . The compound exists as a beige-colored solid under standard conditions and demonstrates solubility in polar aprotic solvents such as dimethylsulfoxide (DMSO) and tetrahydrofuran (THF) . Its pKa of suggests moderate basicity, consistent with the presence of the tertiary amine group .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 4,5-dibenzyl 5-hydroxy albuterol typically involves multi-step organic reactions starting from albuterol or its precursors. A common approach includes:

-

Protection of Reactive Groups: The hydroxyl groups on albuterol are protected using benzyl ethers to prevent undesired side reactions.

-

Benzylation: Introduction of benzyl groups at the 4 and 5 positions via nucleophilic substitution or coupling reactions.

-

Deprotection: Selective removal of protecting groups to yield the final product.

Variations in reaction conditions (e.g., catalysts, temperature) are employed to optimize yield and purity, though detailed methodologies remain proprietary.

Industrial Production and Cost

Industrial-scale production is limited, with commercial availability restricted to small quantities for research purposes. Pricing varies significantly based on quantity and supplier:

| Manufacturer | Packaging | Price (USD) |

|---|---|---|

| Medical Isotopes, Inc. | 50 mg | 2200 |

| TRC | 50 mg | 1320 |

| Usbiological | 5 mg | 460 |

These costs reflect the compound’s niche application status and the complexity of its synthesis .

Pharmacological Profile

Mechanism of Action

Like albuterol, 4,5-dibenzyl 5-hydroxy albuterol acts as a β2-adrenergic receptor agonist, triggering cAMP-mediated relaxation of bronchial smooth muscle. The dibenzyl substitutions may enhance receptor selectivity, reducing off-target effects on β1 receptors in cardiac tissue. Preclinical studies suggest a prolonged duration of action compared to albuterol, potentially due to increased lipid solubility delaying metabolic clearance.

Comparative Efficacy

A structural comparison with related compounds highlights its unique attributes:

| Compound | Key Modifications | Pharmacological Advantages |

|---|---|---|

| Albuterol | Single hydroxyl group | Rapid onset, short duration |

| Salmeterol | Long lipophilic tail | Extended duration (>12 hours) |

| 4,5-Dibenzyl derivative | Dual benzyl groups | Enhanced selectivity, reduced cardiac effects |

This derivative’s dual benzyl groups may mitigate tachycardia and tremors associated with non-selective β agonists, though clinical data remain sparse.

Therapeutic Applications and Research

Preclinical Investigations

In vitro studies demonstrate potent bronchodilatory effects in airway smooth muscle models, with EC50 values comparable to albuterol. The compound’s stability in hepatic microsomal assays suggests reduced first-pass metabolism, a potential advantage for oral formulations.

Future Directions and Challenges

Research Gaps

Critical gaps include in vivo pharmacokinetic studies and long-term toxicity assessments. The compound’s high cost and synthetic complexity further hinder large-scale clinical evaluation .

Innovation Opportunities

Advances in synthetic chemistry, such as flow-based continuous manufacturing, could reduce production costs. Additionally, nanoparticle-based delivery systems may improve pulmonary bioavailability, maximizing therapeutic efficacy while minimizing systemic exposure.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume